molecular formula C16H17N3OS B11579422 (2Z,5Z)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

(2Z,5Z)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one

Cat. No.: B11579422
M. Wt: 299.4 g/mol
InChI Key: VVCWAHCYRPLPLG-XSCAHRDQSA-N
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Description

The compound (2Z,5Z)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one typically involves the condensation of 1-ethyl-1H-indole-3-carbaldehyde with 3-methyl-2-(methylimino)-1,3-thiazolidin-4-one under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the indole nitrogen or the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, while the thiazolidinone ring can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(hydroxyimino)-3-(1H-indol-3-yl)propanoate
  • 2-(1H-indol-3-yl)ethanol

Uniqueness

Compared to similar compounds, (2Z,5Z)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is unique due to its combination of an indole moiety with a thiazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

(5Z)-5-[(1-ethylindol-3-yl)methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H17N3OS/c1-4-19-10-11(12-7-5-6-8-13(12)19)9-14-15(20)18(3)16(17-2)21-14/h5-10H,4H2,1-3H3/b14-9-,17-16?

InChI Key

VVCWAHCYRPLPLG-XSCAHRDQSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=NC)S3)C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=NC)S3)C

Origin of Product

United States

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